2,4-Dichloropyrimidin-5-amine hydrochloride

SNAr regioselectivity pyrimidine functionalization cross-coupling

Medicinal chemists need orthogonal reactivity for 2,4,5-trisubstituted pyrimidine kinase libraries. Unlike 5-nitro or unsubstituted analogs that enforce C4 selectivity, this C5-amino HCl salt enables sequential C4/C2 displacement with independent C5-NH2 functionalization. The salt form provides enhanced aqueous solubility and 2-8°C storage (vs free base -20°C). - Proven utility: Plk1 (Kd 0.190 nM), KDR (IC50 6 nM), EGFR (IC50 15 nM). - Catalytic hydrogenation route (WO2022090101A1): ≥99% HPLC purity, metric-ton/day capacity. - 850 kg/year industrial track record with RSD <0.8%.

Molecular Formula C4H4Cl3N3
Molecular Weight 200.45 g/mol
Cat. No. B12087194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloropyrimidin-5-amine hydrochloride
Molecular FormulaC4H4Cl3N3
Molecular Weight200.45 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)Cl)N.Cl
InChIInChI=1S/C4H3Cl2N3.ClH/c5-3-2(7)1-8-4(6)9-3;/h1H,7H2;1H
InChIKeyWRSBYRJSROHFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloropyrimidin-5-amine Hydrochloride: Tri-Functional Building Block for Kinase Inhibitors


2,4-Dichloropyrimidin-5-amine hydrochloride (CAS 2007908-73-6 for the HCl salt; free base CAS 5177-27-5) is a heterocyclic building block featuring a pyrimidine core substituted with chlorine atoms at positions 2 and 4 and a primary amino group at position 5 [1]. The free base (C4H3Cl2N3, MW 163.99 g/mol) has a melting point of 108–112 °C and a computed boiling point of 290.7 ± 20.0 °C [2]. The hydrochloride salt (C4H4Cl3N3, MW 200.45 g/mol) offers differentiated physicochemical properties relevant to formulation and handling . This compound serves as a key intermediate for Polo-like kinase 1 (Plk1), KDR/VEGFR2, EGFR, and PIM kinase inhibitors, with pyrimidine-containing scaffolds representing 54% of FDA-approved small-molecule protein kinase inhibitors [3].

Tri-functional scaffold: C2-Cl, C4-Cl electrophilic sites plus nucleophilic C5-NH2 handle
Enables sequential C4-then-C2 derivatization for kinase inhibitor libraries
HCl salt supports 2–8°C storage, reducing cold-chain complexity

Why Unsubstituted or 5-Nitro Pyrimidine Analogs Cannot Replace This Building Block


The C5 substituent is the dominant electronic determinant of regioselectivity in SNAr and cross-coupling reactions on 2,4-dichloropyrimidine scaffolds. Unsubstituted 2,4-dichloropyrimidine reacts with C4 selectivity in over 2,000 reported catalytic cross-coupling examples; exceptions require a C5 substituent that is either bulky or strongly electron-withdrawing [1]. The C5-nitro analog (2,4-dichloro-5-nitropyrimidine) directs substitution exclusively to C4 due to its strong electron-withdrawing character [2]. The C5-amino group, by contrast, is electron-donating and fundamentally alters the reactivity landscape at both C2 and C4, creating a distinct selectivity profile that neither the unsubstituted nor the 5-nitro precursor can replicate [2]. Furthermore, the amino group itself serves as a third reactive handle, enabling amidation, alkylation, and cyclization reactions that are inaccessible with 2,4-dichloropyrimidine or 2,4,5-trichloropyrimidine . The hydrochloride salt form imparts additional differentiation in aqueous solubility and storage stability relative to the free base .

Unsubstituted analog
C5-NH2 group donates electrons, reverses conventional C4 regioselectivity
Risk: 2,4-Dichloropyrimidine enforces C4 selectivity; cannot replicate C5 amino-driven reactivity or provide third handle
5-Nitro analog
Electron-withdrawing NO2 locks exclusive C4 substitution; no nucleophilic C5 site
Risk: Lacks orthogonal amino functionality; regioselectivity profile incompatible with sequential C2/C4 functionalization
5-Bromo analog
Three electrophilic centers, no nucleophilic handle; mp 29–30°C complicates solid handling
Risk: Different physical state and reactivity; cannot replace tri-functional character or provide salt-form storage advantages

Quantitative Differentiation Evidence vs. Closest Analogs


C5-Amino Substitution Reverses Conventional C4 Regioselectivity

The C5 substituent governs the site selectivity of nucleophilic aromatic substitution and cross-coupling on 2,4-dichloropyrimidines. With an electron-withdrawing C5-nitro group, SNAr amination occurs exclusively at C4 [1]. With unsubstituted 2,4-dichloropyrimidine, over 2,000 reported catalytic cross-coupling examples uniformly favor C4 selectivity; exceptions require a C5 substituent that is bulky or strongly electron-withdrawing [2]. The C5-amino group (electron-donating, σp = −0.66 for NH2) occupies a distinct electronic category that neither the unsubstituted (σp = 0 for H) nor the 5-nitro analog (σp = +0.78 for NO2) can emulate, enabling unique sequential derivatization strategies that are inaccessible with either comparator [1][2]. For the 5-methyl analog (electron-donating but with different steric and electronic character), amination yields only 44% with a 3:1 C2:C4 selectivity, underscoring that even closely related C5 substituents produce markedly different outcomes [3].

C5 Substituent Electronics
Class-level inference
C5-NH2 (σp ≈ −0.66) vs. C5-NO2 (+0.78), C5-H (0), C5-CH3 (−0.17) — electron-donating group unlocks non-C4 selective pathways
Regioselectivity reversal supports C2-functionalization strategies
Hammett constants; 2,000+ cross-coupling examples confirm C4 bias without C5 donor
SNAr regioselectivity pyrimidine functionalization cross-coupling

Tri-Functional Scaffold with Orthogonal Reactive Centers

2,4-Dichloropyrimidin-5-amine provides three chemically orthogonal reactive centers: two electrophilic chlorine atoms (C2-Cl and C4-Cl) and one nucleophilic amino group (C5-NH2). This contrasts with 2,4-dichloropyrimidine, which has only two electrophilic centers, and 2,4,5-trichloropyrimidine, which has three electrophilic centers but no nucleophilic handle . The C5-amino group can undergo amidation with carboxylic acids or acid chlorides, alkylation, and cyclization independently of the chlorine substitution chemistry, enabling convergent synthetic strategies . The sequential reactivity order for multihalogenated pyrimidines is C4 > C2 > C5; the C5-amino group is installed prior to derivatization rather than participating as a leaving group, preserving the C2 and C4 chlorines for subsequent cross-coupling [1].

Reactive Center Orthogonality
Class-level inference
3 centers: 2 electrophilic (C2-Cl, C4-Cl) + 1 nucleophilic (C5-NH2) vs. analogs with electrophilic-only or fewer handles
Enables convergent synthesis; amidation, alkylation independent of halogen displacement
Reactivity order C4 > C2 > C5 preserved
building block versatility sequential derivatization diversity-oriented synthesis

Physical Property Comparison: Free Base, HCl Salt, and 5-Bromo Analog

The free base of 2,4-dichloropyrimidin-5-amine (CAS 5177-27-5) exhibits a melting point of 108–112 °C and requires storage at −20 °C under inert atmosphere due to sensitivity to heat, light, and moisture [1]. The hydrochloride salt (CAS 2007908-73-6) can be stored at 2–8 °C sealed in dry conditions with room-temperature shipping stability, representing a reduction in cold-chain logistical burden . The 5-bromo analog (5-bromo-2,4-dichloropyrimidine, CAS 36082-50-5) has a substantially lower melting point of 29–30 °C, a higher density of 1.781 g/cm³, and a larger molecular weight of 223.86 g/mol, making it a liquid at ambient temperature and complicating solid handling and weighing accuracy .

Physical Property Comparison
Head-to-head
Free base mp 108–112°C; HCl salt storage 2–8°C; 5-Br analog mp 29–30°C (Δ ≈ 80°C)
Higher melting point and salt-form stability reduce handling risk
5-Br analog is liquid at ambient, complicating weighing
salt form selection physicochemical properties storage stability

Palladium-Catalyzed C–N Coupling Efficiency in Antitumor Synthesis

In an optimized palladium-catalyzed C-N coupling application, 2,4-dichloropyrimidin-5-amine achieved an 83% isolated yield in the synthesis of an antitumor compound . This yield was obtained through Buchwald-Hartwig amination, a transformation that leverages the C5-amino group for direct coupling. The compound also demonstrated 98% fungal inhibition at 50 ppm concentration in agricultural formulation development . At industrial scale, a pharmaceutical client reported annual consumption of 850 kg with a purity requirement of >99.7% by HPLC and batch consistency showing RSD <0.8% across 22 production lots for EGFR inhibitor intermediate production .

C–N Coupling Efficiency
Supporting evidence
83% isolated yield Buchwald-Hartwig amination (antitumor intermediate)
≥99.7% HPLC purity industrial batch consistency (RSD within spec)
Benchmark yield and purity for process-scale procurement
Single-study yield; cross-study reproducibility not established
Buchwald-Hartwig amination C-N coupling antitumor synthesis

Kinase Inhibitor Scaffold Coverage Across Multiple Targets

Derivatives of 2,4-dichloropyrimidin-5-amine have been elaborated into inhibitors spanning four major kinase families. A derivative compound (CHEMBL4470576) showed an EC50 of 37 nM for PIM kinase inhibition in human KG1 cells, assessed by reduction in pS6 levels [1]. The 2,4-disubstituted pyrimidine scaffold derived from this building block has produced KDR/VEGFR2 inhibitors with IC50 values as low as 6 nM (for the 3,5-dimethylaniline derivative 2d, representing a 17.5-fold improvement from the screening lead at 105 nM) [2]. EGFR L858R/T790M double-mutant inhibitors built on the aminopyrimidine scaffold have achieved IC50 values of 15 ± 1.8 nM [3]. Plk1-targeting derivatives are also documented, with BindingDB entries showing Kd values as low as 0.190 nM for PLK1 [4]. This multi-target coverage from a single building block is broader than what is typically reported for 2,4-dichloropyrimidine-derived scaffolds lacking the C5-amino handle.

Kinase Target Coverage
Cross-study comparable
Plk1 Kd 0.190 nM; KDR IC50 6 nM; EGFR L858R/T790M IC50 15 nM; PIM EC50 37 nM four kinase families from one scaffold
Broad inhibitor design space; reduces multi-scaffold procurement
Assay conditions vary; cross-target potency comparison requires validation
kinase inhibitor Plk1 KDR EGFR PIM scaffold diversity

Catalytic Hydrogenation vs. Stoichiometric Iron Reduction Process

The patented process (WO2022090101A1) for synthesizing 2,4-dichloro-5-aminopyrimidine from 2,4-dichloro-5-nitropyrimidine uses catalytic hydrogenation with palladium or platinum catalysts under hydrogen gas, replacing the traditional stoichiometric iron/acetic acid reduction method that requires 6.0 equivalents of iron powder and 14-hour reaction times [1][2]. The catalytic process offers improved sustainability (eliminates iron waste), easier scalability for kilogram-to-metric-ton production, and better control over purity. Commercial purity specifications of ≥99% (HPLC) with moisture content ≤0.5% are achievable at production scale [3], and the process supports manufacturing at the metric-ton-per-day scale .

Synthesis Process
Class-level inference
Catalytic hydrogenation (Pd/Pt, H2) vs. stoichiometric Fe (6.0 eq., 14 h) — purity ≥99% vs. ~97%
Catalytic route improves purity and lot consistency
Patent WO2022090101A1; industrial scale metric-ton/day feasible
synthesis process catalytic hydrogenation green chemistry scalability

Evidence-Backed Application Scenarios for Procurement


Kinase Inhibitor Library with Sequential C4-then-C2 Derivatization

Medicinal chemistry teams constructing 2,4,5-trisubstituted pyrimidine kinase inhibitor libraries should select 2,4-dichloropyrimidin-5-amine hydrochloride when the synthetic plan requires sequential chlorine displacement (C4 first, then C2) with orthogonal C5-NH2 functionalization. The electron-donating C5-amino group avoids the enforced C4 selectivity imposed by C5 electron-withdrawing substituents [1], while the hydrochloride salt's 2–8 °C storage compatibility reduces cold-chain logistics compared to the free base's −20 °C requirement . The building block's proven track record across Plk1 (Kd 0.190 nM), KDR (IC50 6 nM), EGFR (IC50 15 nM), and PIM (EC50 37 nM) inhibitor programs demonstrates target-class versatility [2].

Large-Scale EGFR or VEGFR2 Inhibitor Intermediate Manufacturing

Process chemistry groups scaling EGFR or VEGFR2 inhibitor programs should specify 2,4-dichloropyrimidin-5-amine produced via catalytic hydrogenation (WO2022090101A1) rather than stoichiometric iron reduction [1]. The catalytic route supports metric-ton-per-day production capacity and delivers ≥99% HPLC purity with moisture ≤0.5% [2]. Industrial users have demonstrated 850 kg/year consumption with RSD <0.8% batch consistency for EGFR inhibitor production [3]. When aqueous workup conditions are planned, the hydrochloride salt's water solubility advantage over the free base (which requires DMSO or methanol for dissolution) should be considered .

Agrochemical Fungicide Development with Chlorinated Pyrimidine Core

Agrochemical discovery programs developing chlorinated pyrimidine fungicides should evaluate 2,4-dichloropyrimidin-5-amine as a building block based on demonstrated 98% fungal inhibition at 50 ppm in formulation testing [1]. The enhanced ring stability conferred by the chlorinated pyrimidine core, combined with the C5-amino handle for introducing agrochemically relevant substituents, offers a differentiated scaffold compared to non-chlorinated or mono-chlorinated pyrimidine alternatives. The compound's solid-state handling properties (mp 108–112 °C free base) provide practical advantages over low-melting analogs such as 5-bromo-2,4-dichloropyrimidine (mp 29–30 °C) in formulation development workflows [1].

Diversity-Oriented Synthesis via Orthogonal C5-NH2 Reactivity

Academic and industrial laboratories pursuing diversity-oriented synthesis of pyrimidine-based screening collections should select 2,4-dichloropyrimidin-5-amine for its three orthogonal reactive handles: the C5-NH2 group enables amidation, alkylation, or cyclization independent of the C2-Cl and C4-Cl electrophilic centers [1]. This orthogonality permits convergent library construction where the C5 diversification step can occur before, after, or between the two chlorine displacement steps, maximizing chemical space exploration from a single building block. The 83% demonstrated yield in Pd-catalyzed C-N coupling provides a benchmark for reaction optimization , and the compound's use in over 400-analog SAR campaigns for crop protection agents validates its suitability for parallel synthesis workflows [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library (sequential C4→C2)
C5-NH2 electron-donating character and orthogonal reactivity
Regioselectivity control; multi-target inhibitor precedent (Plk1, KDR, EGFR, PIM)
Large-scale EGFR/VEGFR2 inhibitor manufacturing
Catalytic hydrogenation process purity and scalability
≥99% HPLC purity, moisture ≤0.5%; metric-ton production capability
Agrochemical fungicide development
Chlorinated pyrimidine core with C5-amino derivatization handle
Fungal inhibition at 50 ppm; solid-state handling (mp 108–112°C)
Diversity-oriented synthesis
Three orthogonal reactive centers (C2-Cl, C4-Cl, C5-NH2)
Convergent library construction; C–N coupling yield benchmark (83%)
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